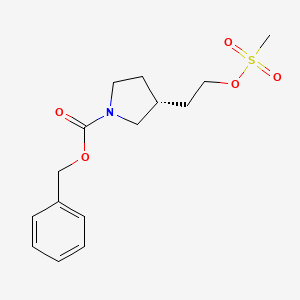
(R)-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a benzyl group, a methylsulfonyl group, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, where a benzyl halide reacts with the pyrrolidine ring.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction, using a methylsulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate
Uniqueness
®-benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C15H21NO5S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
benzyl (3R)-3-(2-methylsulfonyloxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO5S/c1-22(18,19)21-10-8-13-7-9-16(11-13)15(17)20-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3/t13-/m1/s1 |
InChI Key |
BYBIHEKFVDWHRC-CYBMUJFWSA-N |
Isomeric SMILES |
CS(=O)(=O)OCC[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)OCCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















